3-Methyl-4-phenylbutanoic acid

Description

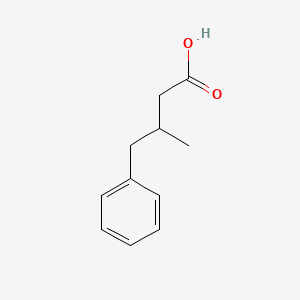

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBVVZBGGFKPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993885 | |

| Record name | 3-Methyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7315-68-6 | |

| Record name | β-Methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7315-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 3-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007315686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 3 Methyl 4 Phenylbutanoic Acid and Its Derivatives

Stereoselective Synthesis Strategies

The creation of specific stereoisomers of 3-methyl-4-phenylbutanoic acid is paramount for its application in pharmaceuticals, where the biological activity is often dependent on the compound's three-dimensional structure.

Chiral Auxiliaries and Catalyst-Controlled Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical reactions. In the synthesis of derivatives of this compound, chiral auxiliaries such as (-)-8-phenylmenthol (B56881) and chiral oxazolidinones have been employed. renyi.hu For instance, the asymmetric alkylation of the 8-phenylmenthyl ester of N-Boc-2-bromoglycine with allyl-tri-n-butylstannanes has demonstrated excellent diastereoselectivity. renyi.hu Similarly, Evans' methodology, which utilizes N-acyl oxazolidinones derived from amino acids like D-phenylalanine, has been successfully applied to the asymmetric synthesis of all four isomers of β-methylphenylalanine, a close analog of the target compound. renyi.hunih.gov This approach involves the stereoselective bromination of a boron enolate derived from the N-acyl oxazolidinone. renyi.hu

Catalyst-controlled asymmetric synthesis offers a powerful alternative to the use of stoichiometric chiral auxiliaries. Chiral rhodium complexes, particularly those with phosphine (B1218219) ligands like BINAP and DuPhos derivatives, are widely used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors. smolecule.com These catalytic systems can achieve high turnover numbers (1000-5000) and excellent enantiomeric excesses (>98%) under moderate reaction conditions. smolecule.com More recently, ruthenium-BINAP complex catalysts have been utilized in the asymmetric hydrogenation of precursors like methyl 4-phenyl-2-chloro-3-oxobutyrate to produce key intermediates for protease inhibitors with high optical purity. internationaljournalssrg.org

Palladium-catalyzed reactions have also emerged as a significant tool. For instance, the catalytic asymmetric synthesis of Tröger's base analogues, which can involve intermediates structurally related to 3-phenylbutanoic acid, has been achieved with high efficiency and selectivity using palladium catalysis with specialized phosphine ligands. acs.org

Enzymatic Resolution and Biocatalytic Approaches for Enantiomerically Pure Compounds

Enzymatic methods provide a green and highly selective alternative for obtaining enantiomerically pure this compound and its derivatives. mdpi.compeers.international Lipases and esterases are commonly employed for the kinetic resolution of racemic esters of these acids. nih.govalmacgroup.com For example, lipases from Pseudomonas cepacia, Burkholderia cepacia, and Candida antarctica B have shown excellent enantioselectivity in the hydrolysis of racemic ethyl 3-phenylbutanoate. mdpi.comalmacgroup.com Specifically, Burkholderia cepacia has been used to produce (S)-3-phenylbutanoic acid with a high enantiomeric excess. mdpi.com The choice of solvent can significantly impact the efficiency of these resolutions, with tert-butyl methyl ether (MTBE) being identified as a suitable medium for certain lipase-catalyzed transesterifications. mdpi.com

A notable biocatalytic approach is the use of a hydantoinase-carbamoylase enzymatic system. smolecule.com This method utilizes racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as a substrate and, through the action of nonenantioselective hydantoinase and L-N-carbamoylase enzymes, can achieve enantiomeric excesses greater than 99% and yields of 85-90% under mild conditions. smolecule.com Furthermore, nitrilases have been screened for the desymmetric hydrolysis of 3-substituted glutaronitriles, offering a pathway to optically active 4-amino-3-phenylbutanoic acids. researchgate.net

| Enzyme/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Burkholderia cepacia lipase | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | 97% | mdpi.com |

| Pseudomonas cepacia lipase | Racemic ethyl 3-phenylbutanoate | (S)-3-phenylbutanoic acid | High | mdpi.com |

| Hydantoinase-carbamoylase system | Racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione | L-amino acid derivative | >99% | smolecule.com |

| Nitrilase from Rhodococcus sp. AJ270 | 3-Arylglutaronitriles | (S)-3-substituted 4-cyanobutanoic acids | up to 95% | researchgate.net |

Diastereoselective Synthetic Routes

Diastereoselective synthesis is another key strategy for controlling stereochemistry. One approach involves the diastereoselective aza-Michael addition of a chiral amine, such as phenylethylamine, to 3-aroylbutenoic acids. rsc.org This reaction can be controlled to produce specific diastereomers through a process known as crystallization-induced asymmetric transformation (CIAT), which allows for the epimerization of stereocenters to favor the formation of the less soluble, desired product. rsc.org

Another powerful method is the three-component tandem reaction of a chiral nickel(II) glycinate (B8599266) complex. mdpi.com This approach allows for the convenient, high-yielding, and diastereoselective synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives under mild conditions, constructing multiple chiral centers in a single step. mdpi.com Additionally, the synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, a core component of protease inhibitors, has been achieved with high optical purity and good yield from methyl 4-phenyl-2-chloro-3-oxobutyrate via asymmetric hydrogenation using a Ru-BINAP complex catalyst. internationaljournalssrg.org

Advanced Functional Group Transformations

Once the chiral backbone of this compound is established, further modifications of its functional groups are often necessary to arrive at the final target molecule.

Carboxylic Acid Functionalization Reactions

The carboxylic acid group is a versatile handle for a variety of transformations. Standard reactions include conversion to acid chlorides, anhydrides, esters, and amides. libretexts.org For laboratory-scale synthesis, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids into more reactive acid chlorides. libretexts.org Esterification, a crucial reaction, can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org

More advanced methods for amide bond formation involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). libretexts.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine. In biological systems and biomimetic synthesis, carboxylic acids can be activated by reaction with ATP to form an acyl adenylate, which is a highly reactive intermediate for nucleophilic acyl substitution. libretexts.org

Reduction of the carboxylic acid group to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, with borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF). libretexts.org

| Reaction Type | Reagent(s) | Product | Reference |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid chloride | libretexts.org |

| Esterification (Fischer) | Alcohol, Acid catalyst | Ester | libretexts.org |

| Amide Formation | Amine, DCC or EDAC | Amide | libretexts.org |

| Reduction to Alcohol | LiAlH₄ or BH₃/THF | Primary alcohol | libretexts.org |

Alkylation and Arylation Reactions on the Butanoic Acid Backbone

Modifying the butanoic acid backbone through alkylation and arylation reactions introduces further structural diversity. The direct enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters can be achieved using chiral lithium amides as traceless auxiliaries. acs.org This method allows for the formation of a new carbon-carbon bond at the α-position to the carboxyl group with high diastereo- and enantioselectivity. acs.org

Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation of C(sp³)–H bonds. Ligand-enabled Pd(II)-catalyzed β-methylene C(sp³)–H arylation of free aliphatic acids has been reported, providing a novel disconnection for the alkylation of arenes. nih.gov This intermolecular reaction is facilitated by bidentate pyridine-pyridone ligands, where the ligand's bite angle is crucial for promoting the C-H activation. nih.gov This methodology has been shown to be compatible with a variety of free aliphatic acids and aryl iodides. nih.gov Furthermore, enantioselective arylation of unbiased methylene (B1212753) C(sp³)–H bonds can be achieved using a combination of a 2-pyridinylisopropyl auxiliary and chiral phosphoric acids. researchgate.net

Modifications of the Phenyl Moiety

The phenyl group of this compound offers a versatile scaffold for structural modifications to modulate the compound's properties. Various substituents can be introduced onto the aromatic ring, influencing its electronic and steric characteristics. For instance, the synthesis of derivatives with different substituents on the phenyl ring is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.govresearchgate.net

A common approach to modify the phenyl moiety involves the use of substituted phenyl-containing starting materials. For example, the synthesis of 3-[4-(propan-2-yl)phenyl]butanoic acid utilizes 4-(propan-2-yl)benzene as a precursor. Similarly, derivatives like 3-methyl-4-(3',4'-dichlorophenyl)-4-oxo-butanoic acid are prepared from appropriately substituted aromatic compounds. google.com The introduction of substituents such as chloro, fluoro, and bromo groups on the phenyl ring has been documented. google.com

The following table summarizes examples of modifications to the phenyl moiety in related butanoic acid derivatives:

| Derivative Name | Substituent on Phenyl Ring | Reference |

| 3-[4-(Propan-2-yl)phenyl]butanoic acid | 4-isopropyl | |

| 3-Methyl-4-(3',4'-dichlorophenyl)-4-oxo-butanoic acid | 3,4-dichloro | google.com |

| 4-(3'-Chlorophenyl)-4-oxo-butanoic acid | 3-chloro | google.com |

| 4-(3'-Fluorophenyl)-4-oxo-butanoic acid | 3-fluoro | google.com |

| 4-(3'-Bromophenyl)-4-oxo-butanoic acid | 3-bromo | google.com |

| 4-(3',4'-Difluorophenyl)-4-oxo-butanoic acid | 3,4-difluoro | google.com |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Various catalytic systems, including Lewis acids, transition metals, and photoredox catalysts, have been employed to facilitate key bond-forming reactions.

Lewis Acid Catalysis in Ring Formation and Related Reactions

Lewis acids are frequently used to catalyze reactions in the synthesis of phenylbutanoic acid derivatives. A prominent example is the Friedel-Crafts acylation, where a Lewis acid like aluminum chloride (AlCl₃) facilitates the reaction between an aromatic compound and a lactone or a similar electrophile. google.comgoogle.com This methodology is employed in the synthesis of 4-phenylbutyric acid, a related compound, by reacting benzene (B151609) with butyrolactone in the presence of AlCl₃. google.comgoogle.com Other Lewis acids such as zinc chloride, iron chloride, and boron trifluoride can also be utilized. google.com

In some synthetic routes, Lewis acids like zinc chloride (ZnCl₂) are used as catalysts for the regioselective cleavage of epoxides, which can be key intermediates in the synthesis of hydroxylated derivatives of 4-phenylbutanoic acid. internationaljournalssrg.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the synthesis of this compound and its derivatives. Rhodium complexes, for instance, have been utilized in asymmetric hydrogenation reactions to establish the desired stereochemistry. smolecule.comgoogle.com Specifically, Ru-(R)-BINAP complexes have been used as catalysts for the asymmetric hydrogenation of keto-ester precursors to yield hydroxylated intermediates with high optical purity. internationaljournalssrg.org

Palladium-catalyzed reactions are also significant. For example, the merger of photocatalysis with palladium catalysis has enabled highly regioselective meta-oxygenation of arenes under mild conditions. nih.gov This approach involves a Pd(II)/Pd(IV) catalytic cycle operating synergistically with a photoredox cycle. nih.gov Copper-catalyzed reactions, such as the [3 + 2] annulation/ring-opening cascade reaction between hydrazones and exocyclic dienones, provide a pathway to pyrazolyl-substituted butanoic acid derivatives. rsc.orgrsc.org

Photoredox Catalysis for Carbon-Carbon Bond Formation

Photoredox catalysis has emerged as a powerful strategy for forming carbon-carbon bonds under mild conditions. This approach utilizes visible light to initiate single-electron transfer processes, generating radical intermediates that can participate in bond-forming reactions. arizona.edubeilstein-journals.org For instance, the combination of nickel and photoredox catalysis allows for the direct cross-coupling between unactivated C(sp³)-H bonds and chloroformates to form esters. princeton.edu This method has been applied to a range of feedstock chemicals, demonstrating its potential for the modular installation of C-C bonds. princeton.edu

In another application, photoredox catalysis has been used for the hydrocarboxymethylation of alkenes, providing a route to various phenylbutyric acids. chinesechemsoc.org Styrenes, for example, can be converted to their corresponding 4-phenylbutyric acid derivatives in good to excellent yields using an iridium-based photocatalyst. chinesechemsoc.org This methodology has also been extended to the synthesis of branched products from 1,1-disubstituted styrenes. chinesechemsoc.org The merger of photocatalysis with transition metal catalysis, such as with palladium, has been shown to enable previously challenging transformations and improve reaction rates and substrate scope. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in the design of synthetic routes for chemical compounds, aiming to reduce environmental impact and improve sustainability.

Solvent-Free and Reduced-Solvent Methodologies

Solvent-free and reduced-solvent methodologies are key aspects of green chemistry, as they minimize the use of volatile organic compounds that are often hazardous and contribute to waste. One approach is to conduct reactions under neat conditions or in the presence of a minimal amount of solvent. For example, the synthesis of certain esters can be achieved in a solvent-free system. researchgate.net

In some cases, the starting material itself can act as the solvent, eliminating the need for an additional solvent. google.comgoogle.com Furthermore, the development of catalytic reactions that can be performed under open-air conditions simplifies the procedure by allowing for the gradual removal of byproducts like water without the need for energy-intensive azeotropic reflux. nii.ac.jp The use of water as a solvent, where possible, is also a highly desirable green chemistry approach. google.com

Atom-Economy and Waste Minimization Strategies

In the pursuit of environmentally sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste minimization, are paramount. jocpr.com Atom economy provides a measure of how efficiently reactant atoms are incorporated into the desired final product. jocpr.com Strategies are increasingly focused on designing synthetic routes that maximize this efficiency, thereby reducing the generation of chemical waste. jocpr.comsmolecule.com

One promising approach involves the use of heterogeneous catalysts, which can be easily separated and recycled, minimizing waste streams. For instance, in the amidation of 4-phenylbutanoic acid, a structurally similar precursor, the use of thermally-activated K60 silica (B1680970) as a benign heterogeneous catalyst resulted in a 74% yield with a high atom economy of 93%. buecher.de This method avoids the use of inefficient coupling reagents like carbodiimides, which often produce toxic by-products and costly waste. buecher.de Continuous flow processes further enhance this strategy by enabling catalyst recycling and scalability suitable for industrial applications. buecher.de

Table 1: Comparative Atom Economy in Amide Synthesis from 4-Phenylbutanoic Acid This table illustrates the difference in atom economy based on the chosen synthetic methodology for a precursor compound.

| Reactant 1 | Reactant 2 | Coupling Method/Catalyst | Atom Economy (%) | Source |

| 4-phenylbutanoic acid | Aniline | Thermally-activated K60 silica | 93 | buecher.de |

| 4-phenylbutyric acid | Amine | 1,1'-Carbonyldiimidazole (CDI) | 54.0 | sci-hub.st |

Reaction Kinetics and Mechanistic Investigations in Synthetic Pathways

Understanding the kinetics and mechanisms of synthetic reactions is crucial for optimization, control, and scaling of the production of this compound and its derivatives. This involves studying the rates of reaction and identifying the transient species that dictate the chemical pathway.

The formation of enolate ions is a critical mechanistic step in many synthetic routes leading to carboxylic acids and their derivatives. masterorganicchemistry.com Enolates are formed by the deprotonation of the α-carbon (the carbon adjacent to a carbonyl group), creating a potent nucleophile. masterorganicchemistry.compearson.com

In syntheses related to this compound, β-oxo acids are employed as stable and regiospecific enol equivalents. psu.edu For example, 3-oxo-4-phenylbutanoic acid, a precursor, exists in equilibrium with its enol tautomer in solution. psu.edu The extent of this enolization, which is crucial for its reactivity in condensation reactions, can be quantified using NMR spectroscopy and varies with the solvent used. psu.edu This enol intermediate is key to forming new carbon-carbon bonds, such as in the Knoevenagel condensation with aldehydes to produce α,β-unsaturated ketones. psu.edu

The direct hydroxylation of enolates is another important mechanistic pathway. In the synthesis of related amino-hydroxy acid derivatives, such as (2SR,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid, a key step is the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate. tandfonline.comacs.org This transformation is typically achieved using specialized oxidizing agents like the oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) complex (MoOPH), which specifically targets the enolate intermediate. tandfonline.com

Table 2: Percentage Enol Content for β-Oxo Acids in Solution Data obtained by NMR integration for dilute solutions at 37°C, demonstrating the influence of solvent on the keto-enol equilibrium of precursor compounds. Adapted from psu.edu.

| β-Oxo Acid Compound | % Enol in CDCl₃ | % Enol in CCl₄ | Source |

| 3-Oxobutanoic acid | 8 | 19 | psu.edu |

| 3-Oxopentanoic acid | 26 | 46 | psu.edu |

Kinetic studies provide quantitative insight into reaction mechanisms by determining the rate law and activation parameters, such as activation energy (Ea). A kinetic investigation into the formation of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), a derivative of the target compound, through the oxidation of a microcystin (B8822318) variant, revealed significant details about the reaction's dynamics. nih.gov

Table 3: Kinetic Parameters for the Oxidative Formation of 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) This table shows the effect of temperature on the reaction rate constant for the formation of an MMPB, a derivative of the target compound. Data from nih.gov.

| Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Source |

| 10 | 0.66 | 24.44 | nih.gov |

| 20 | Not Specified | 24.44 | nih.gov |

| 30 | 1.35 | 24.44 | nih.gov |

In related kinetic studies on the oxidation of substituted 4-oxo-4-phenyl butanoic acids, the reactions were determined to be first order with respect to the 4-oxo acid, the oxidizing agent, and the acid catalyst. researchgate.net Analysis of activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, calculated from Arrhenius and Eyring plots, further elucidates the transition state of the reaction. researchgate.net A negative entropy of activation, for instance, suggests a more ordered transition state compared to the reactants, which is consistent with the formation of a rigid complex during the reaction. researchgate.net This detailed kinetic analysis allows for the precise control and optimization of synthetic pathways. whiterose.ac.uk

Table 4: Activation Parameters for the Oxidation of Methionine by BIFC This table serves as an illustrative example of the types of activation parameters derived from kinetic studies. Adapted from researchgate.net.

| Parameter | Value | Source |

| ΔH‡ (kJ mol⁻¹) | 35.5 ± 1.2 | researchgate.net |

| ΔS‡ (J K⁻¹ mol⁻¹) | -153 ± 4 | researchgate.net |

| ΔG‡ (kJ mol⁻¹) | 81.3 ± 2.1 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Phenylbutanoic Acid

Quantum Chemical Computations for Electronic Structure and Reactivity Prediction

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Methyl-4-phenylbutanoic acid. These calculations provide a detailed picture of the molecule's electron distribution, molecular orbitals, and various reactivity descriptors.

A common approach involves geometry optimization of the molecule using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This process determines the most stable three-dimensional arrangement of the atoms. From this optimized geometry, key electronic properties can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is typically localized on the phenyl ring, which is rich in π-electrons, indicating this region as a likely site for electrophilic attack. Conversely, the LUMO is often distributed over the carboxylic acid group, suggesting this area is susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be deformed.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for understanding the molecule's behavior in chemical reactions and for comparing its reactivity to that of other compounds.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Value (a.u.) |

| HOMO Energy | -0.245 |

| LUMO Energy | -0.015 |

| HOMO-LUMO Gap | 0.230 |

| Electronegativity (χ) | 0.130 |

| Chemical Hardness (η) | 0.115 |

| Chemical Softness (S) | 8.696 |

| Electrophilicity Index (ω) | 0.074 |

Molecular Docking Studies for Ligand-Receptor Interactions (in model systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be employed to investigate its potential interactions with biological receptors, such as enzymes or proteins, in model systems. This provides valuable insights into its potential pharmacological activity.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the receptor protein. The ligand's structure is typically optimized using quantum chemical methods, as described in the previous section. The receptor's structure is often obtained from a protein data bank.

Using specialized software like AutoDock or GOLD, the ligand is then "docked" into the active site of the receptor. The software explores a vast number of possible binding poses and scores them based on a scoring function that estimates the binding affinity (the strength of the interaction). A lower binding energy generally indicates a more stable and favorable interaction.

The analysis of the docked poses reveals the specific types of interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The carboxylic acid group of the ligand can act as a hydrogen bond donor and acceptor, forming hydrogen bonds with polar amino acid residues in the receptor's active site.

Hydrophobic Interactions: The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar residues.

Van der Waals Forces: These are general attractive or repulsive forces between molecules.

By identifying the key interacting residues and the nature of the binding, molecular docking can guide the design of new molecules with improved binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Binding Pose | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| 1 | -7.5 | SER122, LYS125 | Hydrogen Bond |

| LEU89, PHE210 | Hydrophobic | ||

| 2 | -7.2 | ASN150 | Hydrogen Bond |

| ILE95, VAL110 | Hydrophobic | ||

| 3 | -6.9 | TYR100 | Hydrogen Bond |

| ALA90, TRP205 | Hydrophobic |

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are often highly dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy landscape of the molecule.

Computational methods are well-suited for this task. A common approach is to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of the key rotatable bonds and calculating the energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and energy barriers, which represent the energy required to transition between conformers.

Furthermore, this compound is a chiral molecule, existing as two enantiomers: (R)-3-Methyl-4-phenylbutanoic acid and (S)-3-Methyl-4-phenylbutanoic acid. These stereoisomers are non-superimposable mirror images of each other. Computational methods can be used to predict the relative stabilities of these enantiomers and to study how their different three-dimensional arrangements might lead to different biological activities. It is well-established in pharmacology that enantiomers can have distinct interactions with chiral biological receptors.

The results of a conformational analysis can be visualized using Ramachandran-like plots or by simply listing the energies of the most stable conformers. This information is crucial for understanding the molecule's flexibility and for selecting the most relevant conformer for subsequent studies, such as molecular docking.

Table 3: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 60 | 180 | 0.00 |

| 2 | -60 | 180 | 0.50 |

| 3 | 180 | 60 | 1.20 |

| 4 | 180 | -60 | 1.25 |

Computational Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions can be invaluable for confirming the structure of a synthesized compound, for interpreting experimental spectra, and for understanding the relationship between a molecule's structure and its spectroscopic signature.

The prediction of vibrational spectra (IR and Raman) is typically performed using DFT calculations. After optimizing the molecule's geometry, a frequency calculation is performed. This yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically overestimated compared to experimental values, so a scaling factor is typically applied to improve the agreement. By comparing the calculated spectrum to the experimental one, each vibrational mode can be assigned to a specific motion of the atoms in the molecule.

For this compound, the IR spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic parts, and various bending and rocking vibrations.

The prediction of NMR spectra, particularly ¹H and ¹³C chemical shifts, is also a common application of computational chemistry. The chemical shifts are calculated based on the magnetic shielding of the nuclei in the molecule, which is influenced by the surrounding electron density. The accuracy of the predictions can be enhanced by using appropriate computational methods and basis sets, and by considering the effects of the solvent. Comparing the predicted chemical shifts to the experimental values can aid in the assignment of peaks and in the determination of the molecule's structure and conformation in solution.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| O-H stretch | 3450 (scaled) | 3430 |

| C=O stretch | 1720 (scaled) | 1710 |

| C-H (aromatic) stretch | 3050 (scaled) | 3030 |

| ¹H NMR Chemical Shift (ppm) | ||

| -COOH | 12.1 | 12.0 |

| Phenyl protons | 7.2-7.4 | 7.1-7.3 |

| -CH₃ | 1.0 | 0.9 |

| ¹³C NMR Chemical Shift (ppm) | ||

| -COOH | 178.5 | 178.0 |

| Phenyl C1 | 140.2 | 139.8 |

| -CH₃ | 19.8 | 19.5 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, any intermediates, and the transition states that connect them. For the synthesis of this compound, reaction pathway modeling can be used to investigate the feasibility of different synthetic routes and to identify the rate-limiting step of the reaction.

A common synthetic route to this compound might involve the reaction of a suitable precursor with a methylating agent. Using computational methods, the potential energy surface of this reaction can be explored. The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures. The transition state, which is a saddle point on the potential energy surface, is located using specialized algorithms.

Once the transition state has been identified, its structure can be analyzed to understand the nature of the bond-breaking and bond-forming processes. A frequency calculation on the transition state will yield one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy indicates a faster reaction. By calculating the activation energies for all the steps in a proposed reaction mechanism, the rate-limiting step (the step with the highest activation energy) can be determined.

This information is extremely valuable for optimizing reaction conditions, for designing new catalysts, and for understanding the factors that control the selectivity of a reaction.

Table 5: Hypothetical Calculated Energies for a Modeled Synthesis Step of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Intermediate | +5.0 |

| Second Transition State | +20.0 |

| Products | -10.0 |

Applications in Specialized Organic Chemistry and Materials Science

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules, which is crucial in pharmaceutical and agrochemical development. Due to the chiral carbon at the C3 position, 3-Methyl-4-phenylbutanoic acid can exist as two distinct enantiomers: (R)-3-Methyl-4-phenylbutanoic acid and (S)-3-Methyl-4-phenylbutanoic acid.

The presence of this stereocenter makes it a valuable precursor in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. While specific, complex natural products or pharmaceutical agents synthesized directly from this compound are not extensively detailed in readily available literature, its structure is analogous to other building blocks used in the synthesis of protease inhibitors. For instance, the structurally related core of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid is a key component in effective aspartic protease inhibitors and can be synthesized via asymmetric hydrogenation, highlighting the importance of this type of chiral scaffold internationaljournalssrg.org. The enantiomers of this compound, particularly the (S)-enantiomer, are available commercially, indicating their use as starting materials in multi-step synthetic pathways where chirality must be established early on guidechem.com.

The utility of such chiral carboxylic acids is summarized in the following table:

Table 1: Potential Applications of Chiral this compound| Feature | Synthetic Utility | Potential Product Class |

|---|---|---|

| Stereocenter | Introduction of a specific 3D geometry into a target molecule. | Asymmetric pharmaceuticals, enzyme inhibitors, chiral ligands. |

| Carboxylic Acid | Serves as a handle for various chemical transformations (e.g., amidation, esterification, reduction). | Peptidomimetics, complex esters, chiral alcohols. |

| Phenyl Group | Provides a hydrophobic domain and potential for aromatic interactions (π-stacking). | Biologically active molecules targeting hydrophobic pockets in enzymes. |

Design and Synthesis of Peptide Bond Isosteres and Unnatural Amino Acid Derivatives

Unnatural amino acids and peptide bond isosteres are critical in modern medicinal chemistry for creating peptides and proteins with enhanced stability, potency, and bioavailability. The structure of this compound is closely related to β-homophenylalanine, an unnatural β-amino acid. nih.gov

By introducing an amino group at the C3 position (the β-position relative to the carboxyl group), this compound can be directly converted into a derivative of β-homophenylalanine. This class of compounds is of significant interest. For example, β-homophenylalanine-based structures have been explored for the development of potent and selective dipeptidyl peptidase IV (DP-IV) inhibitors, which are used in the management of type 2 diabetes nih.gov. The synthesis of such derivatives often involves the stereoselective amination of a precursor molecule, and using an enantiomerically pure form of this compound would be a direct route to chiral β-amino acid derivatives.

Table 2: Potential Unnatural Amino Acid Derivatives from this compound

| Precursor | Transformation | Resulting Compound Class | Therapeutic Target Example |

|---|---|---|---|

| (S)-3-Methyl-4-phenylbutanoic acid | Stereoselective amination at C3 | (3S)-3-Amino-3-methyl-4-phenylbutanoic acid | Dipeptidyl Peptidase IV (DP-IV) nih.gov |

| (R)-3-Methyl-4-phenylbutanoic acid | Stereoselective amination at C3 | (3R)-3-Amino-3-methyl-4-phenylbutanoic acid | Protease Inhibitors |

| Racemic this compound | Functional group modifications and peptide coupling | Peptide bond isosteres | Angiotensin-Converting Enzyme (ACE) Inhibitors mdpi.com |

Precursors for Advanced Organic Intermediates

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a wide range of other functionalities, making the compound a useful precursor for more advanced organic intermediates. Standard organic transformations can be applied to generate a library of related compounds.

For instance, reduction of the carboxylic acid would yield the corresponding chiral alcohol, 3-methyl-4-phenylbutan-1-ol. Activation of the acid, perhaps by converting it to an acid chloride or ester, facilitates reactions such as Friedel-Crafts acylation or coupling with organometallic reagents. A related compound, 3-Methyl-4-oxo-4-phenylbutanoic acid, is available commercially and represents an oxidized version of the parent structure, further illustrating the potential for chemical modification around this molecular framework caslab.com. The synthesis of related phenylbutyric acids often involves steps like Friedel-Crafts reactions with butyrolactone or the reduction of benzoylpropionic acid, demonstrating established routes for creating the core phenyl-butanoic acid structure google.comorgsyn.org.

Table 3: Potential Advanced Intermediates via Transformation of this compound

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Reduction | LiAlH₄ or BH₃ | Chiral Primary Alcohol (3-methyl-4-phenylbutan-1-ol) |

| Esterification | Alcohol, Acid Catalyst | Chiral Ester |

| Amidation | Amine, Coupling Agent | Chiral Amide |

| Halogenation | SOCl₂, PBr₃ | Chiral Acyl Halide |

| Arndt-Eistert Homologation | SOCl₂, then CH₂N₂ | Homologated Carboxylic Acid (4-methyl-5-phenylpentanoic acid) |

Development of Analytical Standards and Probes (e.g., for environmental monitoring)

In analytical chemistry, standards are required for the accurate identification and quantification of substances. While this compound itself is not widely documented as a primary analytical standard, its structural analogs are highly relevant in environmental monitoring. A closely related compound, 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), is a universal chemical marker produced upon the oxidation of microcystins (MCs), a class of potent hepatotoxins produced by cyanobacteria epa.gov.

The quantitation of MMPB is used to determine the total concentration of all microcystin (B8822318) variants in water samples, which is critical for protecting human and environmental health. The development of analytical methods, such as condensed phase membrane introduction tandem mass spectrometry (CP-MIMS-MS/MS), for the rapid detection of MMPB demonstrates the importance of this specific molecular structure in environmental analysis epa.gov. This application suggests a potential role for this compound or its derivatives as reference materials or internal standards in the development of new analytical methods for environmental toxins or metabolites.

Table 4: Relevance of the Phenylbutanoic Acid Scaffold in Analytical Chemistry

| Compound | Analyte | Application Area | Analytical Technique |

|---|---|---|---|

| 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) | Total Microcystins (MCs) | Environmental Water Quality Monitoring | LC-MS/MS, CP-MIMS-MS/MS epa.gov |

| This compound (potential) | - | Method Development, Metabolomics | As a reference standard or internal standard |

Investigation of Molecular Recognition and Self-Assembly in Controlled Chemical Environments

Molecular recognition and self-assembly are processes where molecules non-covalently associate to form ordered structures. These phenomena are driven by interactions such as hydrogen bonding, π–π stacking, and hydrophobic forces. While specific studies focusing on the self-assembly of this compound are not prominent, its structure contains the key functional groups that govern these interactions.

The carboxylic acid group is a powerful and well-studied motif for directing self-assembly through the formation of robust hydrogen bonds chemistryviews.org. Carboxylic acids typically form dimeric pairs in non-polar solvents and in the solid state, a predictable and stable self-assembly pattern nih.gov. The phenyl ring allows for participation in π–π stacking interactions, which can further stabilize larger assemblies and influence the packing of molecules in crystals or liquid-crystalline phases rsc.org. The interplay between these hydrogen-bonding and stacking interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular structures ias.ac.innih.gov. The study of how the chirality of this compound influences these assemblies could provide insights into the formation of chiral supramolecular polymers or materials.

Table 5: Structural Features and Their Role in Molecular Recognition

| Structural Feature | Primary Interaction | Potential Supramolecular Structure |

|---|---|---|

| Carboxylic Acid | Hydrogen Bonding | Dimeric pairs, linear chains, sheets chemistryviews.orgnih.gov |

| Phenyl Group | π–π Stacking, Hydrophobic Interactions | Stacked columns, aggregates in aqueous media rsc.org |

| Chiral Center | Stereospecific Packing | Chiral helices, enantiomerically pure crystals |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-4-phenylbutanoic acid, and how can purity (>95%) be ensured?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation using phenylacetic acid derivatives and methyl halides, followed by catalytic hydrogenation to reduce intermediates. Purification typically involves recrystallization in ethanol or chromatography using silica gel (ethyl acetate/hexane). Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural confirmation .

- Key Data : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4). Final yield ranges 60-75% with >95% purity after recrystallization .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- Spectroscopy : ¹H NMR (DMSO-d6): δ 7.25–7.35 (m, 5H, aromatic), δ 2.65–2.85 (m, 2H, CH2), δ 1.95–2.10 (m, 1H, CH), δ 1.25 (d, 3H, CH3).

- Mass Spectrometry : ESI-MS m/z 192.2 [M-H]⁻.

- Chromatography : Retention time ~8.2 min in reverse-phase HPLC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in a cool, dry place (<25°C) under inert gas (N2). For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cyclooxygenase-2). Use DFT calculations (B3LYP/6-31G*) to analyze electronic properties and SAR. Validate predictions with in vitro assays (IC50 measurements) .

- Case Study : Derivatives with electron-withdrawing substituents on the phenyl ring showed 2.5-fold higher COX-2 inhibition (IC50 = 12.4 μM) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar butanoic acid derivatives?

- Methodology :

- Dynamic NMR : Resolve diastereotopic proton splitting in chiral analogs.

- Isotopic Labeling : Use ¹³C-labeled precursors to trace carboxyl group interactions.

- Cross-Validation : Compare IR (C=O stretch ~1700 cm⁻¹) and XRD data to confirm crystal packing effects .

Q. How do substituents on the phenyl ring influence the physicochemical properties of this compound?

- Methodology :

- LogP Measurement : Shake-flask method (octanol/water) reveals electron-donating groups (e.g., -OCH3) increase lipophilicity (LogP +0.8).

- Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility (4.3 mg/mL vs. 1.2 mg/mL for unsubstituted analogs) .

Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?

- Methodology : Use hepatic microsomes (human or rat) to measure half-life (t½). Incubate compound (10 μM) with NADPH-regenerating system. Analyze metabolites via LC-MS/MS. For example, t½ = 45 min in human microsomes suggests moderate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.